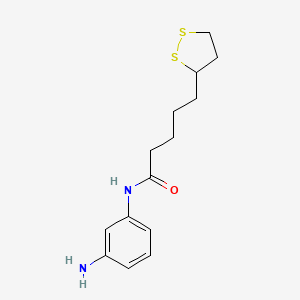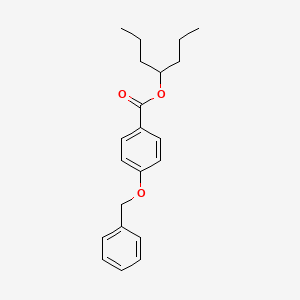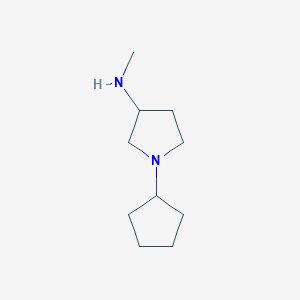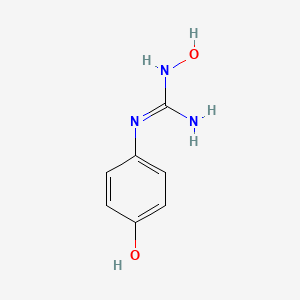
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholinium core substituted with a dimethylocta-dienyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide typically involves the reaction of a morpholine derivative with an appropriate alkylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate or sodium iodide may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of reduced morpholinium derivatives.
Substitution: Formation of azide or cyanide substituted products.
Scientific Research Applications
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylocta-2,7-dien-1-yl)-1-methylpiperidin-1-ium iodide
- 2-{[(6-Hydroxy-2,6-dimethylocta-2,7-dien-1-yl)oxy]methyl}-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Uniqueness
4-(2,6-Dimethylocta-2,7-dien-1-YL)-4-methylmorpholin-4-ium iodide stands out due to its unique morpholinium core and the presence of a dimethylocta-dienyl group
Properties
CAS No. |
376365-35-4 |
|---|---|
Molecular Formula |
C15H28INO |
Molecular Weight |
365.29 g/mol |
IUPAC Name |
4-(2,6-dimethylocta-2,7-dienyl)-4-methylmorpholin-4-ium;iodide |
InChI |
InChI=1S/C15H28NO.HI/c1-5-14(2)7-6-8-15(3)13-16(4)9-11-17-12-10-16;/h5,8,14H,1,6-7,9-13H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
WDMTYGFJSUHCJY-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC=C(C)C[N+]1(CCOCC1)C)C=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


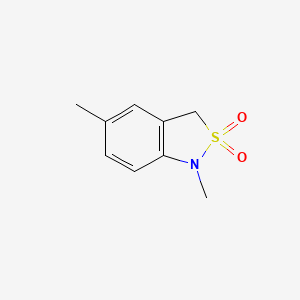
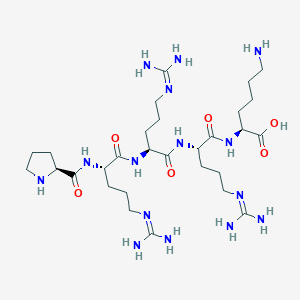
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
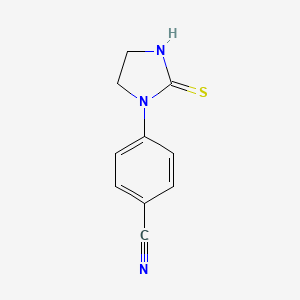
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
